8-Bromo-2,4-dichloro-6-nitroquinazoline
Overview
Description
8-Bromo-2,4-dichloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H2BrCl2N3O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
The synthesis of 8-Bromo-2,4-dichloro-6-nitroquinazoline typically involves multiple steps. One common method starts with 2,4-dichloro-6-nitroquinazoline, which undergoes a reaction with 1-nitropropane to form a nitroso derivative. This intermediate is then reacted with hydrogen bromide to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
8-Bromo-2,4-dichloro-6-nitroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted quinazoline derivatives .
Scientific Research Applications
8-Bromo-2,4-dichloro-6-nitroquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloro-6-nitroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but they often include kinases and other proteins critical to cell signaling and proliferation.
Comparison with Similar Compounds
8-Bromo-2,4-dichloro-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:
4,7-Dichloro-6-nitroquinazoline: Similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
2,4-Dichloro-6-nitroquinazoline: Another related compound without the bromine substitution, leading to different chemical properties and applications.
Properties
IUPAC Name |
8-bromo-2,4-dichloro-6-nitroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2N3O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(11)13-7(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLGRXKTBXQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625745 | |
Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331647-00-8 | |
Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331647-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2,4-dichloro-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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